molecular formula C22H26N2O3 B1679816 Pseudoakuammigine CAS No. 2447-70-3

Pseudoakuammigine

Cat. No. B1679816
CAS RN: 2447-70-3
M. Wt: 366.5 g/mol
InChI Key: HAGBWVNSVWLTKY-ZFWLQQAWSA-N
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Description

Pseudoakuammigine is a bio-active alkaloid from Alstonia boonei, a medicinal tree from West Africa .


Synthesis Analysis

The synthesis of Pseudoakuammigine has been reported in several studies. The azabicyclo [3.3.1]nonane motif was assembled through silver-catalyzed internal alkyne cyclization . A sequence of N,O-ketalization and reductive amination secured the chemoselectivity of N-methylation, leading to pseudoakuammigine .


Molecular Structure Analysis

Pseudoakuammigine has a molecular formula of C22H26N2O3 . The structure includes a bioactive alkaloid, which is part of the larger family of indole alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pseudoakuammigine include silver-catalyzed internal alkyne cyclization, one-pot C-O bond cleavage/C-N bond formation, and a sequence of N,O-ketalization and reductive amination .


Physical And Chemical Properties Analysis

Pseudoakuammigine has a molecular weight of 366.5 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Opioid Receptor Interaction

Pseudoakuammigine, an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida), has been identified as a weak agonist of the mu-opioid receptor (μOR). Research has demonstrated that modifications to the molecular structure of pseudoakuammigine can significantly enhance its potency and selectivity for the μOR. For example, the introduction of a phenethyl moiety to pseudoakuammigine results in a 70-fold increase in potency at the μOR, indicating the potential for developing more effective analgesics based on this natural product scaffold (Hennessy et al., 2023).

Pharmacological Activities

Pseudoakuammigine exhibits a range of pharmacological activities. It is known for its opioid activity, and studies have shown that it can produce analgesic effects, albeit less potently than morphine and indomethacin. Pseudoakuammigine's analgesic actions are believed to be mediated via interaction with opioid receptors (Duwiejua et al., 2002). Additionally, it has been reported to have anti-inflammatory properties in animal models (Duwiejua et al., 2002).

Synthesis and Chemical Studies

Recent advancements in synthetic chemistry have enabled the development of new methods for constructing the complex structures of akuammiline alkaloids, including pseudoakuammigine. An innovative iminium ion cascade annulation strategy has been employed to simultaneously synthesize the C and D rings of these natural products, leading to the creation of key intermediates for the synthesis of pseudoakuammigine's pentacyclic core structures (Andreansky & Blakey, 2016).

properties

IUPAC Name

methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGBWVNSVWLTKY-LNKIKWGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336401
Record name Pseudoakuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester

CAS RN

2447-70-3
Record name PSEUDOAKUAMMIGINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudoakuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
X Zhang, BN Kakde, R Guo, S Yadav… - Angewandte Chemie …, 2019 - Wiley Online Library
Echitamine (1) and akuammiline (2) are representative members of a fascinating class of monoterpenoid indole alkaloids. We report the syntheses of 2 and its congener …
Number of citations: 39 onlinelibrary.wiley.com
R Robinson, AF Thomas - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… a mixture of akuammigine and pseudoakuammigine, separated by … The colour reactions of Pseudoakuammigine are different … The basic strength of pseudoakuammigine is nearer to that …
Number of citations: 4 pubs.rsc.org
JE Saxton - The alkaloids: Chemistry and physiology, 1965 - Elsevier
… and pseudoakuammigine (except for the hydroxyl band in the spectrum of akuammine), the presence of a double bond in pseudoakuammigine … basicity of pseudoakuammigine, were …
Number of citations: 12 www.sciencedirect.com
A Ramirez, S García-Rubio - Current medicinal chemistry, 2003 - ingentaconnect.com
… The structures and absolute configurations of akuammine, pseudoakuammigine, and akuammiline were fully established by Olivier and his colleagues in 1965 [6]. Since then, …
Number of citations: 247 www.ingentaconnect.com
MR Hennessy, AM Gutridge, AR French… - Journal of Medicinal …, 2023 - ACS Publications
Akuammine (1) and pseudoakuammigine (2) are indole alkaloids found in the seeds of the akuamma tree (Picralima nitida). Both alkaloids are weak agonists of the mu opioid receptor (…
Number of citations: 6 pubs.acs.org
S Benayad, K Ahamada, G Lewin, L Evanno, E Poupon - 2016 - Wiley Online Library
… Compounds 11 and 12 correspond to new compounds but are very similar to the structures obtained by rearrangement of pseudoakuammigine17 in 3 n HCl and more recently by flow …
G Hugel, J Lévy - Tetrahedron letters, 1997 - Elsevier
… The Flow Thermolysis of Pseudoakuammigine … 5 pseudoakuammigine … Pseudoakuammigine 52'3 is an indolinic alkaloid closely related to strictamine 1, and it was of interest …
Number of citations: 1 www.sciencedirect.com
JRW Menzies, SJ Paterson, M Duwiejua… - European Journal of …, 1998 - Elsevier
… akuammidine, akuammicine, akuammigine and pseudoakuammigine, those alkaloids found in the … Akuammicine and pseudoakuammigine are minor alkaloids of P. nitida (<0.006% dry …
Number of citations: 83 www.sciencedirect.com
R Ama-Asamoah, GJ Kapadia, HA Lloyd… - Journal of Natural …, 1990 - ACS Publications
… concentration and fractional crystallization furnished akuammicine (0.61 g) and pseudoakuammigine(0.41 g). Elution of the column with anhydrous Et20 provided fractions 115-192 …
Number of citations: 49 pubs.acs.org
W Hu, J Zhu, M Hesse - Planta medica, 1989 - thieme-connect.com
From the stem bark of Alstonia angustifolia, eleven alkaloids were isolated. Seven of them are known ones: echitamine (1), N (b)-demethylechitamine (2), pseudoakuammigine (3), …
Number of citations: 50 www.thieme-connect.com

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